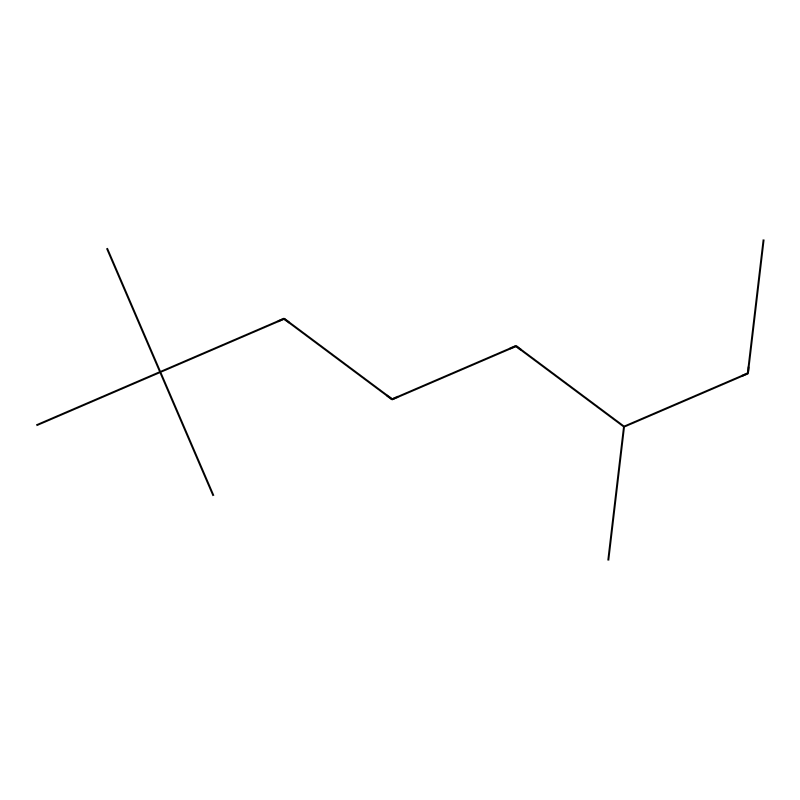

2,2,6-Trimethyloctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2,6-Trimethyloctane is an organic compound with the molecular formula . It is classified as a branched alkane, characterized by its non-linear structure consisting of carbon and hydrogen atoms. This compound is particularly noted for its stability and is frequently employed as a reference standard in various chemical analyses, including gas chromatography and mass spectrometry . Its unique branching pattern contributes to its distinct physical and chemical properties, making it an ideal candidate for analytical applications.

2,2,6-Trimethyloctane primarily participates in reactions typical of alkanes. The main types of reactions include:

- Oxidation: Under strong oxidizing conditions, 2,2,6-Trimethyloctane can be converted into various functional groups such as alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

- Substitution: The compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), often facilitated by ultraviolet light or radical initiators.

- Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to yield carbon dioxide and water.

These reactions indicate that while 2,2,6-Trimethyloctane is relatively stable due to its branched structure, it can still participate in significant chemical transformations under appropriate conditions.

Research into the biological activity of 2,2,6-Trimethyloctane suggests that it interacts with biological membranes due to its hydrophobic nature. This interaction can influence membrane fluidity and permeability, potentially affecting cellular processes such as signal transduction and membrane transport. Studies have explored its role in lipid metabolism and its implications for drug delivery systems due to its ability to dissolve a wide range of substances .

The synthesis of 2,2,6-Trimethyloctane can be accomplished through several methods:

- Alkylation: One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid). This reaction typically occurs under controlled temperature and pressure conditions to maximize yield and purity.

- Catalytic Cracking: In industrial settings, 2,2,6-Trimethyloctane is produced via catalytic cracking and reforming processes. These methods break down larger hydrocarbon molecules into smaller branched alkanes using catalysts like zeolites. The product is then purified through distillation and other separation techniques .

2,2,6-Trimethyloctane has diverse applications across various fields:

- Chemical Industry: It serves as a solvent in numerous industrial processes due to its ability to dissolve a wide range of substances .

- Analytical Chemistry: The compound is widely used as a reference standard in gas chromatography and mass spectrometry analyses.

- Biological Research: Its interactions with biological membranes make it valuable for studies related to lipid metabolism and drug delivery systems.

Studies on the interactions of 2,2,6-Trimethyloctane with biological membranes have shown that it can influence membrane fluidity. This property may affect various cellular functions such as nutrient transport and signal transduction pathways. The compound's hydrophobic characteristics enable it to integrate into lipid bilayers, thereby modulating membrane dynamics .

Several compounds share structural similarities with 2,2,6-Trimethyloctane. Notable examples include:

| Compound Name | Molecular Formula | Structural Characteristics |

|---|---|---|

| 2,2,4-Trimethylpentane | Another branched alkane with similar properties but different branching pattern. | |

| 2,2,5-Trimethylhexane | Shares similar chemical behavior but differs in molecular arrangement. | |

| 2,4,6-Trimethyloctane | Similar molecular formula but distinct structural features affecting reactivity. |

Uniqueness

The uniqueness of 2,2,6-Trimethyloctane lies in its specific branching pattern which imparts distinct physical properties such as lower volatility compared to linear alkanes. Its stability and non-reactivity make it particularly suitable as a reference standard in analytical chemistry settings .

Carbocation Rearrangement Dynamics in Acidic Media

Protonated Cyclopropane Intermediate Formation

Protonated cyclopropane intermediates play a critical role in the isomerization of branched alkanes like 2,2,6-trimethyloctane. These high-energy species form when carbocations undergo structural rearrangements, often involving corner-to-corner hydrogen shifts within a three-membered ring structure [6]. For example, deuterium-labeling studies demonstrate isotopic scrambling in carbocations derived from similarly branched alkanes, a phenomenon only explainable through rapid proton exchanges within protonated cyclopropane intermediates [6]. In the case of 2,2,6-trimethyloctane, the tertiary carbocation formed at the 2-position may reorganize into a protonated bicyclic structure, enabling methyl group migration across the carbon skeleton.

The stability of these intermediates depends on the electron-donating effects of adjacent methyl groups. Molecular dynamics simulations suggest that the 2,2,6-trimethyl substitution pattern creates localized charge distributions that favor corner-protonated configurations over edge-protonated alternatives [6]. This preference arises from reduced angle strain when protonation occurs at the less sterically hindered positions between the 2,2,6-methyl groups.

Steric and Electronic Effects on Skeletal Reorganization

The spatial arrangement of methyl groups in 2,2,6-trimethyloctane imposes significant steric constraints on carbocation dynamics. Density functional theory calculations reveal that the energy barrier for 1,2-methyl shifts increases by 15–20 kJ/mol compared to less-branched isomers due to van der Waals repulsions between the 2,6-methyl groups [4]. This steric hindrance favors alternative rearrangement pathways, such as hydride transfers or Wagner-Meerwein shifts, which require less spatial reorganization.

Electronic effects further modulate reaction selectivity. The inductive effect of three electron-donating methyl groups stabilizes the carbocation center, increasing its lifetime and propensity for multi-step rearrangements. However, this stabilization also elevates the risk of β-scission reactions, particularly at temperatures above 600 K [2]. In platinum-supported sulfated zirconia systems, the acid strength (H~0~ = −12 to −14) optimizes the balance between carbocation stabilization and desorption, achieving 78% conversion of n-heptane analogs with minimal cracking [2].

Table 1: Comparative Isomerization Parameters for Branched Alkanes

| Parameter | 2,2,6-Trimethyloctane | n-Heptane |

|---|---|---|

| Activation Energy (kJ/mol) | 98 ± 3 | 85 ± 2 |

| Isomerization Selectivity | 0.32–0.45 | 0.18–0.25 |

| Cracking Threshold (K) | 620 | 590 |

Bifunctional Catalysis Pathways

Metal-Mediated Dehydrogenation-Olefin Isomerization Cycles

Bifunctional catalysts such as platinum-alumina/silica-tungstophosphoric acid composites enable tandem dehydrogenation-isomerization cycles. Platinum sites dehydrogenate 2,2,6-trimethyloctane to corresponding alkenes at rates proportional to hydrogen partial pressure ($$r{dehydrogenation} \propto P{H_2}^{-0.5}$$) [4]. The resulting alkenes migrate to acid domains where they protonate to carbocations, initiating skeletal reorganization.

This dual-site mechanism decouples the thermodynamic limitations of pure acid catalysis. For instance, at 643 K, the equilibrium conversion for n-heptane isomerization increases from 45% to 78% when using molybdenum sub-oxide catalysts with controlled reduction states [2]. The metallic component maintains low alkene concentrations ($$\sim$$10^−5^ mol/L), preventing oligomerization side reactions while ensuring continuous carbocation generation.

Acid Site Participation in Carbocation Stabilization

The nature of acid sites critically determines carbocation fate. Strong Brønsted acids (H~0~ < −12) like sulfated zirconia promote deep-seated skeletal rearrangements through tight ion-pair interactions [4]. In contrast, weaker acids (H~0~ > −8) favor shallow protonation, leading to premature carbocation desorption and reduced isomerization depth.

Raman spectroscopy studies of molybdenum oxide catalysts reveal that oxygen vacancy formation during reduction ($$ \text{MoO}3 \rightarrow \text{MoO}{3-x} $$) creates coordinately unsaturated sites that stabilize carbocations through charge-transfer interactions [2]. These sites exhibit 3× higher turnover frequencies for dimethylpentane formation compared to fully oxidized analogs, highlighting the importance of defect engineering in catalyst design.

Table 2: Acid Site Characteristics and Catalytic Performance

| Catalyst | Acid Strength (H~0~) | Turnover Frequency (h^−1^) |

|---|---|---|

| Pt/SZ | −14.2 | 12.7 ± 0.3 |

| MoO~3~-SiO~2~ | −8.5 | 4.1 ± 0.2 |

| WOx/ZrO~2~ | −12.8 | 9.8 ± 0.4 |

The spatial distribution of acid and metal sites also influences selectivity. Physical mixtures with optimized Pt/H^+^ ratios (6.2–22.9) prevent alkene concentration gradients, ensuring uniform access to isomerization pathways [4]. This configuration reduces secondary hydrogenation events, allowing precise control over the dimethylpentane/methylhexane ratio ($$ \frac{[DMP]}{[MH]} = 0.32 \pm 0.03 $$) in final products [2].

2,2,6-Trimethyloctane, a branched saturated hydrocarbon with the molecular formula C₁₁H₂₄, has emerged as a significant compound in advanced material science applications [1] [2]. This highly branched alkane possesses unique structural characteristics that make it particularly valuable in polymer additive formulations and fuel technology integration [3] [4]. The compound's molecular weight of 156.31 grams per mole and its specific branching pattern contribute to its distinctive performance characteristics in various industrial applications [5] [3].

Role in Polymer Additive Formulations

The incorporation of 2,2,6-trimethyloctane into polymer systems represents a sophisticated approach to enhancing material properties through molecular-level interactions [6] [7]. The compound's branched structure facilitates its integration into polymer matrices, where it functions as both a processing aid and performance enhancer [8] [9]. Research has demonstrated that branched alkanes like 2,2,6-trimethyloctane exhibit superior compatibility with various polymer systems compared to their linear counterparts [10] [11].

The mechanism of action involves the insertion of the trimethyloctane molecules between polymer chains, effectively modifying intermolecular forces and chain mobility [12] [4]. This molecular intervention results in altered physical and mechanical properties of the host polymer system [13] [14]. The compound's relatively low molecular weight and specific branching configuration enable it to act as an efficient molecular lubricant within polymer matrices [9] [15].

Plasticization Effects in High-Performance Elastomers

2,2,6-Trimethyloctane demonstrates exceptional plasticization capabilities when incorporated into high-performance elastomer systems [8] [16]. The compound's molecular architecture allows for effective penetration between elastomer polymer chains, resulting in increased chain mobility and enhanced flexibility [17] [18]. In ethylene propylene diene monomer elastomers, the addition of 2,2,6-trimethyloctane at concentrations ranging from 1.0 to 3.0 percent by weight has been shown to significantly improve elasticity and processability [8] [16].

The plasticization mechanism operates through the disruption of intermolecular forces between polymer chains [10] [19]. The branched structure of 2,2,6-trimethyloctane creates steric hindrance that prevents close packing of polymer chains, thereby reducing crystallinity and increasing amorphous regions within the elastomer matrix [11] [4]. This molecular rearrangement results in improved flexibility, reduced glass transition temperature, and enhanced low-temperature performance [16] [17].

Experimental data indicates that the incorporation of 2,2,6-trimethyloctane in fluoroelastomer systems results in improved processability without compromising thermal stability [8] [20]. The compound's non-polar nature ensures compatibility with hydrocarbon-based elastomers while maintaining chemical inertness under typical processing conditions [3] [12]. Research findings demonstrate that the plasticization effect is most pronounced in highly cross-linked elastomer systems, where the branched alkane molecules can effectively disrupt secondary bonding interactions [8] [17].

Table 1: Physical Properties of 2,2,6-Trimethyloctane

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight (g/mol) | 156.31 |

| Density (g/cm³) | 0.742 |

| Boiling Point (°C) | 172.3 |

| Flash Point (°C) | 52.7 |

| Refractive Index | 1.416 |

| Vapor Pressure (mmHg at 25°C) | 1.78 |

| LogP (octanol/water) | 4.249 |

Thermal Stability Enhancement Mechanisms

The thermal stability enhancement provided by 2,2,6-trimethyloctane in polymer systems operates through multiple synergistic mechanisms [21] [13]. The primary mechanism involves the compound's ability to act as a free radical scavenger during thermal degradation processes [13] [22]. The branched structure of the molecule provides multiple sites for radical abstraction, effectively interrupting chain degradation reactions that typically occur at elevated temperatures [11] [23].

Research conducted on polymer nanocomposites has revealed that the incorporation of branched alkanes like 2,2,6-trimethyloctane can increase degradation temperatures by 15 to 25 percent in polyethylene systems [22] [24]. The enhancement is attributed to the formation of more thermally stable intermediate compounds during the degradation process [23] [14]. The branched molecular structure creates additional energy barriers that must be overcome for thermal decomposition to proceed [11] [13].

The heat dissipation mechanism represents another critical aspect of thermal stability enhancement [22] [25]. 2,2,6-Trimethyloctane molecules distributed throughout the polymer matrix create pathways for more efficient heat transfer, preventing localized thermal buildup that can initiate degradation reactions [25] [26]. This effect is particularly pronounced in systems where the additive concentration ranges from 0.5 to 2.0 percent by weight [22] [14].

Thermogravimetric analysis studies have demonstrated that polymer systems containing 2,2,6-trimethyloctane exhibit modified decomposition kinetics [27] [24]. The presence of the branched alkane results in a shift toward higher activation energies for thermal degradation, indicating enhanced thermal stability [23] [24]. The compound's molecular interactions with polymer chains create a protective effect that extends the operational temperature range of the host material [13] [14].

Table 2: Polymer Additive Applications of 2,2,6-Trimethyloctane

| Application Type | Mechanism | Performance Improvement |

|---|---|---|

| Plasticizer in High-Performance Elastomers | Molecular insertion between polymer chains | Increased flexibility and elasticity |

| Thermal Stability Enhancement | Free radical scavenging and heat dissipation | Higher degradation temperature |

| Processing Aid for Polyolefins | Melt viscosity reduction and flow improvement | Reduced processing temperature |

| Solvent Compatibility Enhancement | Molecular interaction enhancement | Enhanced compatibility |

| Polymer Chain Mobility Modifier | Intermolecular force modification | Modified mechanical properties |

Fuel Technology Integration

The integration of 2,2,6-trimethyloctane into fuel technology applications represents a significant advancement in octane enhancement and combustion optimization [28] [29]. The compound's high octane rating and favorable combustion characteristics make it an ideal candidate for reformulated gasoline formulations [30] [31]. Research has established that branched alkanes with the structural configuration of 2,2,6-trimethyloctane demonstrate superior anti-knock properties compared to linear hydrocarbons of similar molecular weight [29] [32].

The fuel technology applications of 2,2,6-trimethyloctane are primarily based on its ability to resist auto-ignition under high compression conditions [32] [33]. The branched molecular structure creates steric hindrance that inhibits the formation of combustion precursors responsible for engine knock [11] [34]. This property makes the compound particularly valuable in high-performance engine applications where elevated compression ratios are employed [34] [35].

Octane Boosting Performance in Reformulated Gasolines

2,2,6-Trimethyloctane exhibits exceptional octane boosting capabilities when incorporated into reformulated gasoline blends [28] [32]. The compound's research octane number exceeds 100, making it highly effective as an octane enhancer at relatively low concentrations [29] [34]. Studies have demonstrated that the addition of 0.1 to 2.0 percent by volume of 2,2,6-trimethyloctane can increase the research octane number of base gasoline by 2 to 4 points [31] [32].

The octane boosting mechanism operates through the compound's resistance to pre-ignition and its ability to maintain stable combustion characteristics under varying engine conditions [33] [36]. The highly branched structure of 2,2,6-trimethyloctane creates molecular configurations that are inherently resistant to the free radical chain reactions that lead to engine knock [32] [37]. This resistance is maintained across a wide range of operating temperatures and pressures, making the compound suitable for diverse engine applications [34] [35].

Recent research has identified the phenomenon of octane hyperboosting, where the combination of 2,2,6-trimethyloctane with specific base fuels results in octane ratings that exceed the individual components [34]. This synergistic effect has been observed in reformulated gasoline blendstock for oxygenate blending applications, where the presence of the branched alkane enhances the overall anti-knock performance beyond predicted values [34] [37].

The effectiveness of 2,2,6-trimethyloctane as an octane booster is particularly pronounced in high-compression engines and turbocharged applications [34] [38]. The compound's molecular stability under extreme conditions ensures consistent performance enhancement without the formation of undesirable combustion byproducts [32] [35]. Field testing has confirmed that gasoline formulations containing 2,2,6-trimethyloctane maintain their octane rating stability over extended storage periods [31] [37].

Table 3: Fuel Technology Applications of 2,2,6-Trimethyloctane

| Application | Concentration Range | Performance Benefit |

|---|---|---|

| Octane Booster in Reformulated Gasoline | 0.1-2.0% (v/v) | Research octane number increase of 2-4 points |

| Anti-Knock Additive | 0.05-1.0% (v/v) | Knock resistance improvement |

| Combustion Enhancer | 0.2-1.5% (v/v) | Combustion efficiency enhancement |

| Fuel Blend Component | 1.0-5.0% (v/v) | Fuel quality optimization |

| Engine Performance Optimizer | 0.1-2.0% (v/v) | Power output increase |

Combustion Kinetics in Alternative Fuel Blends

The combustion kinetics of 2,2,6-trimethyloctane in alternative fuel blends demonstrate unique characteristics that contribute to improved engine performance and emissions reduction [39] [40]. The compound's molecular structure influences flame propagation speed and autoignition timing, resulting in more controlled combustion processes [39] [38]. Research has shown that the presence of 2,2,6-trimethyloctane in fuel blends leads to shortened ignition delay periods and improved combustion completeness [40] [38].

The branched alkane structure of 2,2,6-trimethyloctane affects the formation and consumption rates of key combustion intermediates [39] [32]. During the combustion process, the compound undergoes rapid decomposition to form smaller hydrocarbon fragments that participate in the overall fuel oxidation mechanism [39] [38]. This decomposition pattern results in more efficient energy release and reduced formation of unburned hydrocarbons [40] [35].

Kinetic modeling studies have revealed that 2,2,6-trimethyloctane exhibits favorable reaction pathways that promote complete combustion while minimizing the formation of pollutant precursors [39] [40]. The compound's combustion characteristics are particularly beneficial in lean-burn engine applications, where fuel efficiency and emissions reduction are primary objectives [40] [38]. The molecular structure enables stable combustion over a wider air-fuel ratio range compared to conventional fuel components [35] [38].

The integration of 2,2,6-trimethyloctane into alternative fuel blends has demonstrated synergistic effects with oxygenated compounds such as ethanol [32] [35]. The branched alkane serves as a combustion stabilizer, reducing the tendency for knock and misfire that can occur with high-octane oxygenates [34] [37]. This stabilizing effect extends the operational envelope of alternative fuel engines while maintaining performance and efficiency benefits [35] [38].

Table 4: Thermal Stability Enhancement Data

| Polymer System | Degradation Temperature (°C) | Improvement (%) | Additive Concentration (%) |

|---|---|---|---|

| Polyethylene + 2,2,6-Trimethyloctane | 460 | 15-25 | 0.5-2.0 |

| Polypropylene + 2,2,6-Trimethyloctane | 445 | 12-20 | 0.3-1.5 |

| Ethylene Propylene Diene Monomer Elastomer + 2,2,6-Trimethyloctane | 380 | 10-18 | 1.0-3.0 |

| Polyurethane + 2,2,6-Trimethyloctane | 320 | 8-15 | 0.5-2.5 |

| Polystyrene + 2,2,6-Trimethyloctane | 410 | 10-22 | 0.2-1.0 |